
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, also known as 4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, has been of interest to researchers due to its potential applications in the fields of medicine and agriculture. This compound is a pyrimidine derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Reactions
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, often studied under the umbrella of Biginelli compounds, has demonstrated a wide range of applications in organic synthesis. Investigations into the synthesis and reactions of this compound revealed its potential for creating a variety of heterocyclic compounds. For instance, it can be used in the synthesis of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and indeno[1,2-d]pyrimidines, showcasing its versatility in creating complex organic structures (Kappe & Roschger, 1989).
Biological Activity
The derivatives of this compound have been evaluated for their biological activity. Notably, certain ethyl ester derivatives were synthesized and demonstrated considerable antimicrobial and anticancer potential. For instance, one specific derivative showcased significant antimicrobial activity against Escherichia coli, rivaling that of the standard drug norfloxacin. Additionally, another derivative was found to be more potent against the colon cancer cell line HCT-116 than the standard drug 5-fluorouracil. These findings highlight the compound's potential in developing new antimicrobial and anticancer agents (Sharma et al., 2012).
Structural and Conformational Analysis
Structural and electronic characterizations of this compound derivatives have been performed using X-ray crystal structure analysis and quantum chemical calculations. These studies are crucial in understanding the molecular structure and conformation, which are essential for predicting the reactivity and interaction of these compounds in various chemical and biological contexts. The findings of these studies contribute to the broader understanding of the structural properties of tetrahydropyrimidine derivatives (Memarian et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with n-nucleophiles, amines, and hydrazines .
Mode of Action
The compound is synthesized by interacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent . Its alkylation with methyl bromoacetate has been studied as has its interaction with N-nucleophiles, amines, and hydrazines
Biochemical Pathways
Similar compounds have been evaluated for their antileishmanial activity , suggesting potential effects on the biochemical pathways related to this disease.
Result of Action
Similar compounds have shown moderate to good antileishmanial activity against promastigote and amastigote forms .
properties
IUPAC Name |
6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-2-3(5(9)10)4(12)8-6(11)7-2/h1H3,(H,9,10)(H2,7,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESVWGIGCZOZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

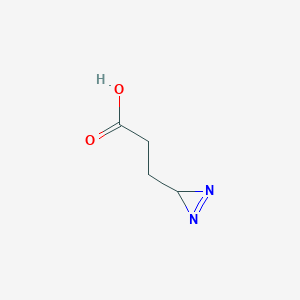
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)
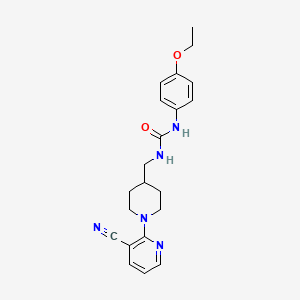
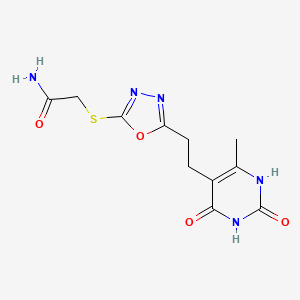
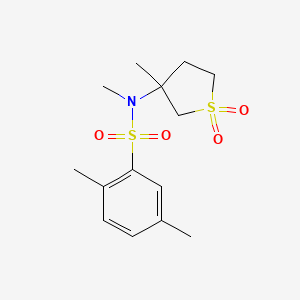



![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)
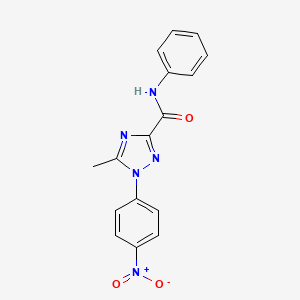


![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)
